molecular formula C8H5BrF2O B7961501 2-Bromo-4-(difluoromethyl)benzaldehyde

2-Bromo-4-(difluoromethyl)benzaldehyde

Cat. No.: B7961501
M. Wt: 235.02 g/mol
InChI Key: GPRJXGIOAVXRJO-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)benzaldehyde (C₈H₅BrF₂O) is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 4-position of the aromatic ring. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by halogen and fluorine substituents . The difluoromethyl group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRJXGIOAVXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)benzaldehyde typically involves the introduction of the bromine and difluoromethyl groups onto a benzaldehyde precursor. One common method is the bromination of 4-(difluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 2-Bromo-4-(difluoromethyl)benzaldehyde with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4-Bromo-2-fluorobenzaldehyde C₇H₄BrFO Br (4), F (2) 203.01 58–62 Pharmaceutical synthesis intermediate
2-Bromo-4-fluorobenzylamine hydrochloride C₇H₆BrClFN Br (2), F (4), NH₂·HCl 238.49 Not reported Agrochemical precursor
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde C₈H₅BrClFO Br (2), Cl (3), F (6), CH₃ (4) 251.48 Not reported Specialty chemical synthesis
4-Bromo-2-hydroxy-6-methylbenzaldehyde C₈H₇BrO₂ Br (4), OH (2), CH₃ (6) 229.05 Not reported Ligand in coordination chemistry
This compound C₈H₅BrF₂O Br (2), CF₂H (4) 235.03 (calculated) Not reported Hypothesized use in fluorinated drug scaffolds

Key Observations :

  • Molecular Weight and Lipophilicity : The addition of two fluorine atoms increases molecular weight and lipophilicity (logP) compared to 4-Bromo-2-fluorobenzaldehyde, which may enhance membrane permeability in drug candidates .
Pharmacological and Agrochemical Relevance
  • Fluorine Impact : Fluorine substituents improve metabolic stability and binding affinity in drug candidates. For example, broflanilide (a fluorinated pesticide) leverages fluorine’s electronegativity to enhance target interaction .
  • Difluoromethyl vs. Other Groups : The -CF₂H group in this compound may offer superior pharmacokinetic properties compared to -CH₃ or -OH analogs, as seen in fluorinated drugs like Sitagliptin .

Biological Activity

2-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H6BrF2O
  • Molecular Weight : 237.04 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Synthesis

The synthesis of this compound typically involves the bromination of 4-(difluoromethyl)benzaldehyde. Various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution, may be employed to introduce the bromine atom into the aromatic ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Pseudomonas aeruginosa1270

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In a study focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, it exhibited promising results with an EC50 value significantly lower than that of traditional treatments.

Compound EC50 (µM)
This compound5.0
Miltefosine150

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments indicate that high concentrations can lead to cytotoxic effects in mammalian cells. Safety data sheets recommend handling this compound with care due to its potential irritant effects on skin and eyes.

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